![molecular formula C11H14O4 B14534253 5-Methyl-2H,6H-spiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolane]-2,6-dione CAS No. 62234-54-2](/img/structure/B14534253.png)
5-Methyl-2H,6H-spiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolane]-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-2H,6H-spiro[bicyclo[3.2.1]octane-8,2’-[1,3]dioxolane]-2,6-dione is a complex organic compound characterized by its unique spiro structure. This compound is part of the bicyclo[3.2.1]octane family, which is known for its diverse chemical properties and applications in various fields of science and industry .
Preparation Methods
The synthesis of 5-Methyl-2H,6H-spiro[bicyclo[3.2.1]octane-8,2’-[1,3]dioxolane]-2,6-dione typically involves a series of organic reactions. One common method is the double Michael addition to cyclic dienones, which allows for the formation of the bicyclo[3.2.1]octane core . This reaction proceeds under controlled conditions, often requiring specific catalysts and solvents to achieve high yields and stereoselectivity . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and efficiency.
Chemical Reactions Analysis
5-Methyl-2H,6H-spiro[bicyclo[3.2.1]octane-8,2’-[1,3]dioxolane]-2,6-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
This compound has numerous applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology and medicine, it serves as a precursor for developing pharmaceuticals and studying biochemical pathways . Industrially, it is utilized in the production of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of 5-Methyl-2H,6H-spiro[bicyclo[3.2.1]octane-8,2’-[1,3]dioxolane]-2,6-dione involves its interaction with specific molecular targets and pathways. The spiro structure allows it to fit into unique binding sites on enzymes and receptors, modulating their activity . This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Similar compounds to 5-Methyl-2H,6H-spiro[bicyclo[3.2.1]octane-8,2’-[1,3]dioxolane]-2,6-dione include other members of the bicyclo[3.2.1]octane family, such as bicyclo[3.2.1]octane-2,3-bis(methylene) and 8-azabicyclo[3.2.1]octane . These compounds share similar structural features but differ in their functional groups and chemical properties. The unique spiro structure of 5-Methyl-2H,6H-spiro[bicyclo[3.2.1]octane-8,2’-[1,3]dioxolane]-2,6-dione sets it apart, providing distinct reactivity and applications .
Properties
CAS No. |
62234-54-2 |
|---|---|
Molecular Formula |
C11H14O4 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
5'-methylspiro[1,3-dioxolane-2,8'-bicyclo[3.2.1]octane]-2',6'-dione |
InChI |
InChI=1S/C11H14O4/c1-10-3-2-8(12)7(6-9(10)13)11(10)14-4-5-15-11/h7H,2-6H2,1H3 |
InChI Key |
IIYPALLWUYWGJA-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC(=O)C(C13OCCO3)CC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pentadecyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B14534171.png)
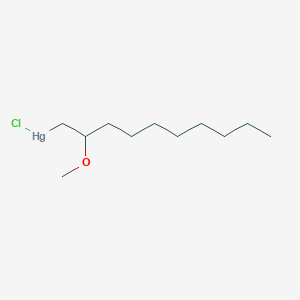
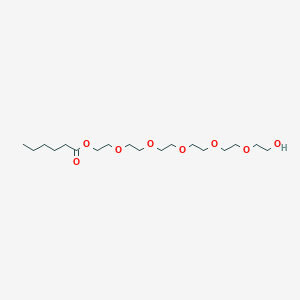
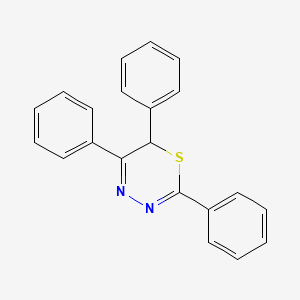
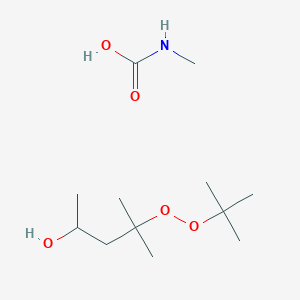
![2-[(2,2-Dimethyl-3-propylcyclopropyl)methyl]-1,3-dioxolane](/img/structure/B14534198.png)
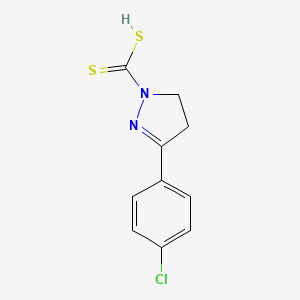
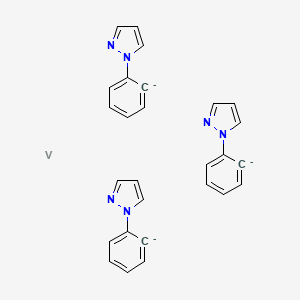
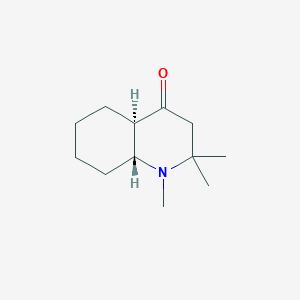

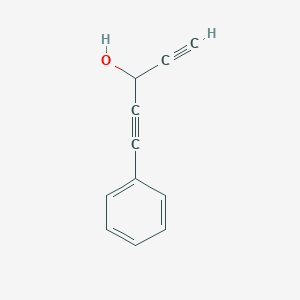
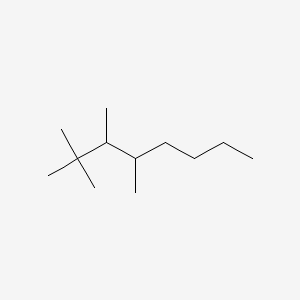
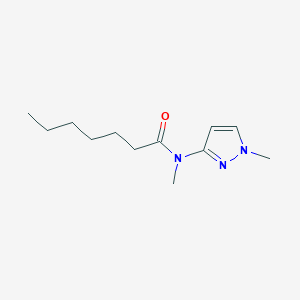
![2,2,4-Trimethyl-3-[(trimethylsilyl)oxy]-2,5-dihydro-1H-1lambda~4~-thiophen-1-one](/img/structure/B14534259.png)
